molecular formula C6H7F3N2O4 B15303410 N~2~-(Trifluoroacetyl)asparagine CAS No. 35146-48-6

N~2~-(Trifluoroacetyl)asparagine

Cat. No.: B15303410
CAS No.: 35146-48-6
M. Wt: 228.13 g/mol
InChI Key: BJMXKMSTCRAHAJ-UHFFFAOYSA-N
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Description

N~2~-(Trifluoroacetyl)asparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The trifluoroacetyl group is introduced to the asparagine molecule, resulting in a compound with unique chemical properties. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Trifluoroacetyl)asparagine typically involves the reaction of asparagine with trifluoroacetic anhydride. The reaction is carried out in an aqueous medium under alkaline conditions to facilitate the introduction of the trifluoroacetyl group. The process can be summarized as follows:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps achieve efficient production. The industrial method involves:

Chemical Reactions Analysis

Types of Reactions

N~2~-(Trifluoroacetyl)asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(Trifluoroacetyl)asparagine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(Trifluoroacetyl)asparagine involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and proteins, affecting their function. Key pathways include:

Comparison with Similar Compounds

N~2~-(Trifluoroacetyl)asparagine is unique due to the presence of the trifluoroacetyl group. Similar compounds include:

    N~2~-(Trifluoroacetyl)lysine: Another trifluoroacetylated amino acid with different biological properties

Properties

CAS No.

35146-48-6

Molecular Formula

C6H7F3N2O4

Molecular Weight

228.13 g/mol

IUPAC Name

4-amino-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-2(4(13)14)1-3(10)12/h2H,1H2,(H2,10,12)(H,11,15)(H,13,14)

InChI Key

BJMXKMSTCRAHAJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)N

Origin of Product

United States

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